molecular formula C14H23N5O B2530691 (E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-56-7

(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2530691
CAS RN: 2411337-56-7
M. Wt: 277.372
InChI Key: ZPGJTGKNWTZRLD-ONEGZZNKSA-N
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Description

The compound “(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide” is related to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are the dominant motif of many drugs and have varied and significant biological activities . Specifically, this compound is related to antiviral agents that can inhibit the proteins encoded by the hepatitis B virus (HBV) or interfere with the function of the HBV replication cycle .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. These compounds are prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . The methods used vary through the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds are prepared through the reactions of acyclic reagents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and substitution reactions with different nucleophiles . These reactions exploit the activity of groups linked to the ring carbon and nitrogen atoms .

Mechanism of Action

The compound “(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide” can inhibit the proteins encoded by the hepatitis B virus (HBV) or interfere with the function of the HBV replication cycle . This suggests that it could potentially be used as an antiviral agent against HBV.

Future Directions

The therapeutic potential of pyrazolo[1,5-a]pyrimidines is currently being explored, with recent progress highlighting their potential as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents . They have also been studied as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . This suggests that there are many potential future directions for research into this class of compounds, including “(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide”.

properties

IUPAC Name

(E)-N-[2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c1-17(2)8-3-4-14(20)15-7-9-18-10-11-19-13(12-18)5-6-16-19/h3-6H,7-12H2,1-2H3,(H,15,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJTGKNWTZRLD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCN1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCN1CCN2C(=CC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide

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